molecular formula C9H10ClN B170121 8-Chloro-5,6,7,8-tetrahydroquinoline CAS No. 106057-23-2

8-Chloro-5,6,7,8-tetrahydroquinoline

Cat. No. B170121
CAS RN: 106057-23-2
M. Wt: 167.63 g/mol
InChI Key: HGGWYJGOBNJZRY-UHFFFAOYSA-N
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Description

8-Chloro-5,6,7,8-tetrahydroquinoline hydrochloride is a chemical compound with the CAS Number: 114432-00-7 . It has a molecular weight of 204.1 .


Synthesis Analysis

The synthesis of 5,6,7,8-tetrahydroquinoline derivatives involves the reaction of the 8-lithio- and 8-magnesio-derivatives of 5,6,7,8-tetrahydroquinolines with carbon dioxide followed by esterification .


Molecular Structure Analysis

The IUPAC name of this compound is 8-chloro-5,6,7,8-tetrahydroquinoline hydrochloride . The Inchi Code is 1S/C9H10ClN.ClH/c10-8-5-1-3-7-4-2-6-11-9(7)8;/h2,4,6,8H,1,3,5H2;1H .


Chemical Reactions Analysis

8-Acetyl-5,6,7,8-tetrahydroquinoline is used as a ligand for CuI mediated room temperature C-N coupling reactions .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The density of a related compound, 8-Acetyl-5,6,7,8-tetrahydroquinoline, is 1.107 g/mL at 25 °C .

Scientific Research Applications

Antimicrobial Activity

Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus, which is structurally similar to 8-Chloro-5,6,7,8-tetrahydroquinoline, exhibit a wide range of biological activities, including antimicrobial effects . These compounds have attracted the attention of chemists and health professionals due to their potential in developing potent lead compounds with good efficacy and low toxicity .

Anticancer Properties

8-HQ derivatives have shown promising anticancer properties . The chemistry and biology of this group have been extensively studied, leading to the development of a number of prescribed drugs . It’s possible that 8-Chloro-5,6,7,8-tetrahydroquinoline could have similar properties, but further research would be needed to confirm this.

Antifungal Effects

In addition to their antimicrobial and anticancer properties, 8-HQ derivatives also exhibit antifungal effects . This suggests that 8-Chloro-5,6,7,8-tetrahydroquinoline could potentially be used in the development of antifungal drugs.

Synthesis of Novel Compounds

8-Chloro-5,6,7,8-tetrahydroquinoline could potentially be used in the synthesis of novel compounds. For instance, 5,6,7,8-tetrahydroquinoline-3-carbonitriles have been synthesized using microwave-assisted methods . These novel compounds were evaluated for their antibacterial and antifungal activity .

Thermodynamic Properties

The thermodynamic properties of 5,6,7,8-tetrahydroquinoline have been critically evaluated . This information could be useful in various scientific research applications, such as in the development of new materials or processes.

Safety and Hazards

The compound is classified as a hazard by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is considered harmful if swallowed, causes skin irritation, and causes serious eye irritation .

properties

IUPAC Name

8-chloro-5,6,7,8-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN/c10-8-5-1-3-7-4-2-6-11-9(7)8/h2,4,6,8H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGGWYJGOBNJZRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80547408
Record name 8-Chloro-5,6,7,8-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80547408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-5,6,7,8-tetrahydroquinoline

CAS RN

106057-23-2
Record name 8-Chloro-5,6,7,8-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80547408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

At ambient temperature, 3 ml of methane sulfonyl chloride were added slowly to 1.49 g of 5,6,7,8-tetrahydroquinoline-N-oxide with stirring under an insert atmosphere. The mixture was heated for 4 hours at 80° to 82° C., then cooled to 20° C. and poured into 20 ml of a saturated solution of sodium bicarbonate. Then, sodium bicarbonate was added until an alkaline pH was obtained and after extracting with methylene chloride, washing with water, drying the re-united organic solutions and distillation to dryness under reduced pressure, 1.53 g of 8-chloro-5,6,7,8-tetrahydroquinoline were obtained in the form of an oil.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
saturated solution
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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